3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core. Its structure includes a 4-methoxyphenyl group at position 3 and a propylthio (-SPr) substituent at position 2 (Figure 1).
Key Attributes (Calculated):
- Molecular Formula: C₂₁H₁₉N₃O₂S
- Molecular Weight: ~377.46 g/mol
- XLogP3 (Lipophilicity): ~3.8 (estimated based on substituent contributions)
- Hydrogen Bond Donors (HBD): 1 (from the NH group in the core)
- Hydrogen Bond Acceptors (HBA): 5 (N and O atoms)
The 4-methoxyphenyl group enhances solubility compared to unsubstituted phenyl analogues, while the propylthio chain contributes moderate lipophilicity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-3-12-26-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)13-8-10-14(25-2)11-9-13/h4-11,21H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCOPJPLXVYWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The methoxyphenyl and propylthio groups are then introduced via substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods would likely involve optimization of these conditions to achieve high purity and scalability.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be useful for structural elucidation or further synthetic modifications.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural complexity, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, warranting further investigation in drug discovery.
Industry: Its unique properties could be harnessed in the development of new materials or as intermediates in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxyphenyl and propylthio groups could enhance binding affinity or selectivity towards particular molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimido[5,4-b]indol-4-one scaffold is highly modular, allowing variations at positions 2, 3, and 6. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The 4-methoxyphenyl group in the target compound reduces lipophilicity compared to phenyl (XLogP3 ~3.8 vs. ~4.0) due to the polar methoxy (-OCH₃) group .
- Isopropylthio (XLogP3 ~3.5) is less lipophilic than propylthio (XLogP3 ~3.8) due to branching, which reduces surface area .
- Bulky substituents like piperidinylethylthio significantly increase molecular weight (448.5 g/mol) and lipophilicity (XLogP3 4.2) .
Solubility Trends:
- Methoxy groups generally improve aqueous solubility. For example, a fluorophenyl analogue () with similar HBA count has solubility of 2.5 μg/mL at pH 7.4 . The target compound’s solubility is likely higher than phenyl analogues but lower than polar derivatives.
The target’s propylthio group may similarly influence receptor binding .
Biological Activity
3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound belonging to the pyrimido[5,4-b]indole class. Its unique structure, which includes a pyrimidine ring fused to an indole system with a methoxyphenyl and a propylthio group, suggests potential biological activities that merit investigation. This article explores its biological activity, focusing on immunomodulatory effects, anticancer properties, and other relevant pharmacological effects.
Immunomodulatory Effects
Research indicates that this compound acts as a Toll-Like Receptor 4 (TLR4) agonist . TLR4 plays a significant role in the innate immune response by recognizing pathogens and initiating inflammatory responses. Activation of TLR4 by this compound leads to the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an immunomodulatory agent in treating infectious diseases .
Anticancer Properties
The compound has also been linked to anticancer activity. In vitro studies have shown that derivatives of pyrimido[5,4-b]indoles can exhibit selective cytotoxicity against various cancer cell lines. Specifically, structural modifications can enhance its activity against tumors by skewing the immune response towards type I interferon pathways while minimizing cytotoxicity . This characteristic is crucial for developing safer cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its functional groups. The methoxy group allows for electrophilic substitutions, while the propylthio moiety may participate in nucleophilic reactions. These interactions are essential for optimizing the compound's efficacy and safety profile in therapeutic applications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxyphenyl and propylthio groups | TLR4 agonist; potential anticancer agent |
| 2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one | Morpholino group; similar core structure | Anticancer activity |
| 6-chloro-5-(2-chloroethyl)indol-2(3H)-one | Chlorinated indole derivative | Antitumor properties |
Case Studies
-
High-Throughput Screening for Immune Modulators :
A study identified substituted pyrimido[5,4-b]indoles as potent NFκB activators through high-throughput screening. The most effective compounds selectively stimulated TLR4 in human and mouse cells, leading to increased production of cytokines like IL-6 and IP-10. This suggests that similar compounds could serve as effective adjuvants or immune modulators with minimal toxicity . -
Antitumor Activity Assessment :
A series of pyrimido[5,4-b]indole derivatives were tested against 60 cancer cell lines by the US National Cancer Institute. The results indicated significant antitumor activity across various types of cancer cells including leukemia and breast cancer. The study emphasized the potential for these compounds to act as lead structures for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
